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molecular formula C14H24O2 B8312086 1-Ethylcyclooctyl Methacrylate

1-Ethylcyclooctyl Methacrylate

Cat. No. B8312086
M. Wt: 224.34 g/mol
InChI Key: UAUVXFAZMLRKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476492B2

Procedure details

To a 500-mL 3-necked round bottom flask equipped with a 250-mL pressure equalizing addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer was added 32.5 g (0.208 mol) of 1-ethyl-1-cyclooctanol and 100 mL of anhydrous tetrahydrofuran. The addition funnel was charged with 150 mL (0.239 mol, 15% excess) of n-butyllithium (1.6M in hexane) which was then added to the cooled alcohol over 2 hours. The addition funnel was then charged with a solution of 25 g (0.239 mol) of freshly distilled methacryloyl chloride in 50 mL of dry tetrahydrofuran which was then added slowly with cooling over 1.5 hours. The reaction mixture was allowed to warm to room temperature with stirring overnight after which 100 mL of saturated sodium bicarbonate was carefully added with stirring. The mixture was stirred for 1 hour at which time it was diluted with 500 mL of diethyl ether and the organics washed with water, brine and dried for 1 hour over anhydrous magnesium sulfate. Filtration and removal of the solvent at reduced pressure resulted in a light-colored oil which was distilled twice from Na2CO3 and phenothiazine through a based-washed 15-cm Vigreux to yield 24 g (51%) of the title compound (bp 84° C. @ 1 mmHg) as a clear, colorless oil.
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
51%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([OH:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)[CH3:2].C([Li])CCC.[C:17](Cl)(=[O:21])[C:18]([CH3:20])=[CH2:19].C(=O)(O)[O-].[Na+]>O1CCCC1.C(OCC)C>[C:17]([O:11][C:3]1([CH2:1][CH3:2])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]1)(=[O:21])[C:18]([CH3:20])=[CH2:19] |f:3.4|

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
C(C)C1(CCCCCCC1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500-mL 3-necked round bottom flask equipped with a 250-mL pressure
ADDITION
Type
ADDITION
Details
addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer
ADDITION
Type
ADDITION
Details
was then added slowly
TEMPERATURE
Type
TEMPERATURE
Details
with cooling over 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
was carefully added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at which time it
Duration
1 h
WASH
Type
WASH
Details
the organics washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried for 1 hour over anhydrous magnesium sulfate
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvent at reduced pressure
CUSTOM
Type
CUSTOM
Details
resulted in a light-colored oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled twice from Na2CO3 and phenothiazine through a based-washed 15-cm Vigreux

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1(CCCCCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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